molecular formula C18H26N4O2 B5504069 3,5-二甲基-4-{1-[3-(1,3,5-三甲基-1H-吡唑-4-基)丙酰]-2-吡咯烷基}异恶唑

3,5-二甲基-4-{1-[3-(1,3,5-三甲基-1H-吡唑-4-基)丙酰]-2-吡咯烷基}异恶唑

货号 B5504069
分子量: 330.4 g/mol
InChI 键: JNORBLUZFSCXAV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of isoxazole derivatives, including compounds similar to 3,5-dimethyl-4-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole, often involves 1,3-dipolar cycloaddition reactions, which are pivotal in organic synthesis for constructing complex molecules. For example, efficient synthesis protocols have been developed for isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives from reactions involving hydroximoyl chloride with various substrates, showcasing the versatility of this synthetic route (Zaki, Sayed, & Elroby, 2016).

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by their planar ring system, which significantly influences their chemical behavior and reactivity. X-ray crystallography studies have been employed to elucidate the structure of novel isoxazole derivatives, confirming their planarity and helping to understand their molecular conformations (Prasad et al., 2011).

科学研究应用

异恶唑衍生物的区域选择性和生物活性

异恶唑衍生物,包括含有吡唑和吡咯烷成分的衍生物,表现出显著的生物活性。这些活性包括抗菌、抗炎和镇痛作用。异恶唑啉、吡咯并[3,4-d]异恶唑-4,6-二酮衍生物的合成及其对革兰氏阳性菌和革兰氏阴性菌的生物学评估展示了该化合物在药物化学和药物开发中的潜力 (Zaki, Sayed, & Elroby, 2016).

吡唑和异恶唑衍生物的抗菌应用

已合成并评估了含有吡唑和异恶唑部分的化合物对各种细菌菌株(如金黄色葡萄球菌和大肠杆菌)的体外抗菌活性。这些研究表明此类衍生物在开发新型抗菌剂中的潜在用途,为应对抗生素耐药性挑战提供了一条途径 (Fadda, Rabie, Bondock, & Etman, 2017).

合成和在缓蚀中的应用

对吡唑衍生物的研究也扩展到缓蚀领域。例如,对吡啶-吡唑化合物的研究表明它们在酸性溶液中作为钢腐蚀抑制剂的功效。这些发现突出了该化合物不仅在制药应用中,而且在材料科学(特别是保护金属免受腐蚀)中的相关性 (Bouklah, Attayibat, Hammouti, Ramdani, Radi, & Benkaddour, 2005).

异恶唑并[5,4‐b]吡啶的抗肿瘤评价

另一个重要的应用领域是合成具有潜在抗肿瘤活性的异恶唑并[5,4‐b]吡啶及相关化合物。合成和评估这些化合物抗肿瘤特性的能力表明该化合物在癌症研究和治疗开发中的潜在用途 (Hamama, Ibrahim, & Zoorob, 2012).

作用机制

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s a drug, its mechanism would depend on its specific biological target .

未来方向

The study of this compound could open up new avenues in various fields, depending on its properties. It could be of interest in medicinal chemistry, materials science, or synthetic chemistry .

属性

IUPAC Name

1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-11-15(13(3)21(5)19-11)8-9-17(23)22-10-6-7-16(22)18-12(2)20-24-14(18)4/h16H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNORBLUZFSCXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCC(=O)N2CCCC2C3=C(ON=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-4-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。